5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247126
InChI: InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18247126

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid -

Specification

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
Standard InChI Key OSUWYGACSMARHJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C2=CC(=NO2)C(=O)O)C

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid, reflects its core structure: an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 2,3-dimethylphenyl group and at position 3 with a carboxylic acid moiety. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Standard InChIInChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
SolubilityLimited data; likely soluble in polar aprotic solvents
StabilityReactive with strong acids/bases; oxidation-sensitive

The planar isoxazole ring and electron-withdrawing carboxylic acid group contribute to its potential as a pharmacophore .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a cyclocondensation strategy:

  • Aldehyde/Ketone Precursor: Reacting 2,3-dimethylbenzaldehyde with hydroxylamine hydrochloride forms an oxime intermediate.

  • Cyclization: Acid-catalyzed cyclization with a β-keto acid derivative yields the isoxazole ring .

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a nitrile or ester group at position 3 produces the final carboxylic acid .

A representative pathway is:

2,3-Dimethylbenzaldehyde+HydroxylamineHClOximeβ-keto esterIsoxazole esterHydrolysisCarboxylic acid\text{2,3-Dimethylbenzaldehyde} + \text{Hydroxylamine} \xrightarrow{\text{HCl}} \text{Oxime} \xrightarrow{\text{β-keto ester}} \text{Isoxazole ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}

Biological Activity and Mechanistic Insights

Mitochondrial Permeability Transition Pore (mtPTP) Inhibition

Isoxazole derivatives, including 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, exhibit picomolar activity in mtPTP inhibition, enhancing mitochondrial calcium retention capacity (CRC) . While direct data for 5-(2,3-dimethylphenyl)isoxazole-3-carboxylic acid is absent, its structural resemblance suggests potential mtPTP modulation. Key mechanistic features include:

  • Chelation of Ca²⁺ via the carboxylic acid group.

  • Hydrophobic interactions with the 2,3-dimethylphenyl group stabilizing protein-ligand binding .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Modifying the aryl substituent significantly impacts potency:

CompoundSubstituentMitochondrial Swelling EC₅₀CRC Ratio
5-(3-Hydroxyphenyl) analogue3-OH<0.39 µM>100
5-(2,3-Dimethylphenyl)2,3-CH₃Not reported
5-(5-Chloro-2-methylphenyl)5-Cl, 2-CH₃28 pM9.6

The dimethylphenyl variant’s activity remains unexplored but warrants testing given the efficacy of chloro-methyl analogues .

Thienyl vs. Phenyl Derivatives

Future Directions and Applications

Drug Discovery Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 3 and 5 to optimize potency and pharmacokinetics.

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Targeted Therapies

  • Neurodegenerative Diseases: mtPTP inhibitors may mitigate neuronal calcium overload in Alzheimer’s or Parkinson’s disease .

  • Oncology: Combinatorial regimens with chemotherapeutics to enhance apoptosis.

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